2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Overview
Description
2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 3-methoxyphenyl group and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-methoxyaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is often carried out in the presence of dehydrating agents like polyphosphoric acid or phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-(3-hydroxyphenyl)-1,3-benzoxazol-6-amine.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit strong fluorescence properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, derivatives of this compound are used in the development of advanced materials, such as polymers and dyes, due to their stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact pathways and targets vary based on the specific application and derivative used.
Comparison with Similar Compounds
2-Phenyl-1,3-benzoxazole: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)-1,3-benzoxazole: Similar structure but with the methoxy group at the 4-position, which can influence its electronic properties and interactions.
2-(3-Methoxyphenyl)-1,3-benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.
Uniqueness: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPPVVKWYMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039335-17-5 | |
Record name | 1039335-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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